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Ammonium hexafluorophosphate

Cat. No.: B126223
CAS No.: 16941-11-0
M. Wt: 163.003 g/mol
InChI Key: NIZXKAYXSNUDOU-UHFFFAOYSA-O
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Description

Significance of Ammonium (B1175870) Hexafluorophosphate (B91526) in Contemporary Chemical Science

The importance of ammonium hexafluorophosphate in modern chemistry stems from its versatile nature and the unique characteristics of its constituent ions.

The hexafluorophosphate anion (PF₆⁻) is classified as a weakly coordinating anion. wikipedia.orgwikipedia.org This means it has a low tendency to form strong bonds with metal centers in organometallic complexes. smolecule.com This property is highly valuable in catalysis and coordination chemistry, as it allows the metal's reactive sites to remain accessible for desired chemical transformations. smolecule.com this compound serves as a convenient and common source for introducing this non-coordinating anion into various chemical systems. wikipedia.orgchemicalbook.com For instance, it is used in the synthesis of organometallic compounds, such as rhodicinium hexafluorophosphate, where the inertness of the PF₆⁻ counter-ion is crucial for studying the properties of the complex. smolecule.comchemicalbook.com

This compound is a key reagent in fluorine chemistry. leapchem.com It can act as a source of fluorine for fluorination reactions, a process that introduces fluorine atoms into organic molecules to enhance properties like stability, lipophilicity, and bioactivity. leapchem.comchemimpex.com This makes it valuable in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries. leapchem.com

Furthermore, its role extends to the development of advanced materials. chemimpex.com It is used in the preparation of specialty materials like ionic liquids, which are salts that are liquid at or near room temperature and have applications as solvents in various chemical reactions. smolecule.comleapchem.com It is also utilized in the production of fluorine-containing polymers and as a component in the synthesis of advanced ceramic materials. marketresearchintellect.comnanochemazone.com

This compound plays a pivotal role in the field of electrochemistry, particularly in the development of energy storage devices. marketresearchintellect.com It is a key component in the electrolyte solutions for lithium-ion batteries and supercapacitors due to its high ionic conductivity and stability. marketresearchintellect.comchemimpex.com The compound's high solubility in organic solvents and its resistance to reduction are advantageous for these applications. wikipedia.org

Recent research has explored its use as an additive in lithium metal batteries to improve performance and cycle life. mdpi.comresearchgate.net Studies have shown that it can modify the surface of the anode, leading to a more stable solid electrolyte interphase (SEI) and enhanced electrochemical performance. mdpi.comrsc.org For example, surface modification of natural graphite (B72142) anodes with this compound has been shown to significantly improve cyclic retention in lithium-ion batteries. rsc.org

Historical Context of this compound Discovery and Initial Research

The synthesis of hexafluorophosphate salts can be achieved through the reaction of phosphorus pentachloride with an alkali or ammonium halide in a hydrofluoric acid solution. wikipedia.org Another method involves the reaction of phosphonitrilic chloride with hydrogen fluoride (B91410). wikipedia.org Early research focused on its fundamental properties and its utility as a source of the hexafluorophosphate anion. chemicalbook.com Over time, its applications have expanded significantly, particularly with the rise of lithium-ion battery technology.

Scope and Objectives of Current Research on this compound

Current research on this compound is largely driven by the increasing demand for high-performance energy storage solutions. marketresearchintellect.com A primary objective is to further enhance the performance of lithium-ion and lithium-sulfur batteries by using this compound as an electrolyte additive or for electrode surface modification. mdpi.comresearchgate.net Researchers are investigating how it can help to suppress the formation of dendrites on lithium metal anodes, a major challenge in the development of next-generation batteries. mdpi.com

Another area of focus is its application in the synthesis of novel materials, including new types of ionic liquids and catalysts. smolecule.comleapchem.com The goal is to leverage its unique properties to create more efficient and stable chemical processes and materials. chemimpex.com Furthermore, there is ongoing research into more sustainable and cost-effective methods for producing high-purity this compound to meet the growing market demand. imarcgroup.comgoogleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6H4NP B126223 Ammonium hexafluorophosphate CAS No. 16941-11-0

Properties

IUPAC Name

azanium;hexafluorophosphate
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InChI

InChI=1S/F6P.H3N/c1-7(2,3,4,5)6;/h;1H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIZXKAYXSNUDOU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6H4NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00884948
Record name Ammonium hexafluorophosphate
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Molecular Weight

163.003 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Off-white powder, soluble in water; [MSDSonline]
Record name Ammonium hexafluorophosphate
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CAS No.

16941-11-0
Record name Ammonium hexafluorophosphate
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Record name Phosphate(1-), hexafluoro-, ammonium (1:1)
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Record name Ammonium hexafluorophosphate
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Record name Ammonium hexafluorophosphate
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Record name AMMONIUM HEXAFLUOROPHOSPHATE
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Synthetic Methodologies for Ammonium Hexafluorophosphate and Its Derivatives

Established Synthetic Pathways for Ammonium (B1175870) Hexafluorophosphate (B91526)

The industrial and laboratory synthesis of ammonium hexafluorophosphate relies on several well-documented chemical reactions. These methods are foundational for producing the pure compound, which often serves as a precursor for other hexafluorophosphate salts. expertmarketresearch.com

A primary method for preparing this compound involves the direct reaction of phosphorus pentachloride (PCl₅) with ammonium fluoride (B91410) (NH₄F). wikipedia.org The reaction proceeds according to the following stoichiometry:

PCl₅ + 6 NH₄F → NH₄PF₆ + 5 NH₄Cl wikipedia.org

In this process, the solid reactants are combined, yielding this compound and ammonium chloride. wikipedia.org Some variations of this synthesis note that the reaction can be carried out in the presence of hydrofluoric acid (HF). smolecule.comwikiwand.com This method is often favored for laboratory-scale preparations. google.com

Table 1: Synthesis of this compound via Phosphorus Pentachloride

Reactant 1Reactant 2ProductByproductReference
Phosphorus Pentachloride (PCl₅)Ammonium Fluoride (NH₄F)This compound (NH₄PF₆)Ammonium Chloride (NH₄Cl) wikipedia.org

An alternative established pathway utilizes phosphonitrilic chloride, a cyclic or linear polymer with the empirical formula (PNCl₂). When phosphonitrilic chloride is treated with anhydrous hydrogen fluoride (HF), it undergoes fluorination to produce this compound. wikipedia.orggoogle.com The reaction effectively breaks down the phosphazene backbone. google.com

The general reaction is represented as: (PNCl₂) + 6 HF → NH₄PF₆ + 2 HCl wikipedia.org

This reaction highlights a different approach, starting from a pre-formed phosphorus-nitrogen backbone. wikipedia.orglookchem.com The use of anhydrous HF has been shown to yield this compound specifically, rather than the corresponding phosphonitrilic fluorides. google.com

Synthesis of Secondary this compound Salts

Secondary ammonium salts featuring the hexafluorophosphate anion are synthesized for applications where specific organic cations are required, often to enhance solubility in organic solvents. vt.edu The hexafluorophosphate anion is chosen for its weakly coordinating nature, which results in looser ion pairing compared to salts with halide anions like chloride. vt.edu These syntheses can be achieved directly from amines or through more complex multi-step sequences. vt.edu

The synthesis of monothis compound salts can be efficiently conducted in a two-step process starting from a secondary amine. vt.edu This method involves:

Acidification : The parent secondary amine is first treated with an acid, such as hydrochloric acid (HCl), to form the corresponding ammonium chloride salt. vt.edu

Ion Exchange : A saturated aqueous solution of this compound (NH₄PF₆) is then added to the aqueous solution of the ammonium chloride salt. This induces an ion exchange, leading to the precipitation of the desired secondary this compound salt, which is typically less soluble in the aqueous medium. vt.edu

This precipitation-driven method has been successfully used to synthesize compounds like dibenzylthis compound and di-n-butylthis compound with yields of 87.8% and 43.9%, respectively. vt.edu The lower yield for the di-n-butyl variant was attributed to its slight solubility in the hot water used for purification. vt.edu

Table 2: Synthesis of Monothis compound Salts

Starting AmineProductYieldReference
DibenzylamineDibenzylthis compound87.8% vt.edu
Di-n-butylamineDi-n-butylthis compound43.9% vt.edu

The synthesis of more complex dithis compound salts often requires a multi-step reaction sequence. vt.edu A typical pathway begins with the condensation reaction between a primary diamine and an aldehyde (e.g., benzaldehyde) to form a bis(Schiff base). vt.edu This intermediate is subsequently reduced to the corresponding secondary diamine. vt.edu

Following the creation of the target diamine, the final steps mirror the synthesis of monoammonium salts:

Acidification : The newly synthesized diamine is acidified, commonly with HCl, to produce the diammonium dichloride salt. vt.edu

Ion Exchange : The salt is then subjected to an ion exchange reaction with this compound, resulting in the formation of the desired diammonium bis(hexafluorophosphate) salt. vt.edu

The core principle behind the synthesis of many substituted ammonium hexafluorophosphates is the ion exchange mechanism, also known as a metathesis reaction. vt.edu In the context of preparing secondary ammonium salts, the process relies on solubility differences. When a saturated aqueous solution of this compound is added to a solution containing an amine hydrochloride salt, a double displacement reaction occurs. vt.edu

The equilibrium is driven to the product side by the precipitation of the organic this compound salt, which is significantly less soluble in water than the reactant salts (amine hydrochloride and this compound) and the byproduct (ammonium chloride). vt.edu This selective precipitation allows for the straightforward isolation of the target compound. vt.edu While other methods exist, such as using anion exchange resins in non-aqueous media to swap halides for hexafluorophosphates, the precipitation method is particularly effective for these types of syntheses. vt.eduresearchgate.net

Preparation of Quaternary this compound Ionic Liquid Polymers

The synthesis of quaternary this compound ionic liquid polymers is a multi-step process that typically involves the creation of a monomer through quaternization, followed by an anion exchange, and finally polymerization.

Quaternization is a pivotal chemical reaction for creating the cationic part of ionic liquid polymers. This process involves the alkylation of tertiary amines to form quaternary ammonium cations. d-nb.info In the synthesis of polymerizable ionic liquid monomers, a common approach is the reaction of a tertiary amine-containing molecule with an alkyl halide. d-nb.info

For example, the synthesis of poly(p-vinylbenzyl-triethyl quaternary this compound) begins with the quaternization of triethylamine (B128534) using p-chloromethylstyrene. google.com This initial reaction yields a quaternary ammonium chloride intermediate. google.com A similar strategy is employed for other ionic liquid monomers, such as 1-(4-vinylbenzyl)-3-methyl imidazolium (B1220033) hexafluorophosphate (VMIH) and 1-(4-vinylbenzyl)-4-(dimethylamino)-pyridinium hexafluorophosphate (VDPH), where N-methylimidazole and 4-(dimethylamino) pyridine (B92270) are respectively quaternized with 4-vinylbenzylchloride. researchgate.nettandfonline.com

The kinetics of these reactions are influenced by factors such as temperature, with higher temperatures generally leading to faster reaction rates. The degree of quaternization can be effectively monitored using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy. d-nb.info

Table 1: Examples of Quaternization Reactions in Ionic Liquid Monomer Synthesis

Precursors Quaternizing Agent Resulting Cationic Intermediate Reference
Triethylamine p-chloromethylstyrene p-vinylbenzyl-triethyl quaternary ammonium chloride google.com
N-methylimidazole 4-vinylbenzylchloride 1-(4-vinylbenzyl)-3-methyl imidazolium chloride researchgate.nettandfonline.com
4-(dimethylamino) pyridine 4-vinylbenzylchloride 1-(4-vinylbenzyl)-4-(dimethylamino)-pyridinium chloride researchgate.nettandfonline.com

After forming the quaternary ammonium cation, which is typically paired with a halide anion, an anion exchange reaction is necessary to introduce the hexafluorophosphate (PF₆⁻) anion. Potassium hexafluorophosphate (KPF₆) is frequently used for this transformation. patsnap.com The process generally involves mixing an aqueous solution of the quaternary ammonium halide with an aqueous solution of KPF₆. tandfonline.com

This exchange is often driven by the precipitation of the less water-soluble quaternary this compound salt from the aqueous solution. rsc.org For instance, the synthesis of vinylbenzyl-triethyl quaternary this compound involves reacting the chloride salt with KPF₆ in anhydrous acetonitrile (B52724), with a molar ratio of the chloride salt to KPF₆ ranging from 1:1 to 1:1.5. google.com In many preparations, an excess of potassium hexafluorophosphate is employed to ensure the reaction goes to completion. researchgate.nettandfonline.com The successful exchange and removal of the initial halide can be verified by a negative test result with silver nitrate, which would otherwise precipitate as silver halide. tandfonline.com This anion metathesis step is critical, as the hexafluorophosphate anion confers specific properties to the final polymer, such as increased thermal stability. mdpi.com

Table 2: Ion Exchange Reaction Parameters

Quaternary Ammonium Halide Reagent Solvent Outcome Reference
[VBTEA]Cl KPF₆ (1:1-1.5 molar ratio) Anhydrous Acetonitrile [VBTEA]PF₆ google.com
1-(4-vinylbenzyl)-3-methyl imidazolium chloride KPF₆ (excess) Water VMIH (precipitate) researchgate.nettandfonline.com

The final stage in forming the poly(ionic liquid) is the polymerization of the hexafluorophosphate-containing monomer. Free radical polymerization is a prevalent method for this purpose, particularly for monomers containing vinyl groups. google.com

The polymerization is initiated using a free radical initiator, with common examples being α,α′-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide. researchgate.netgoogle.com These reactions are typically conducted in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 70°C). researchgate.net For example, P[VBTEA]PF₆ is produced via the free radical polymerization of the [VBTEA]PF₆ monomer. google.com The resulting polymers often exhibit solubility in polar organic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO), while being insoluble in water and less polar solvents like toluene (B28343) and dichloromethane. google.com Purification is usually achieved by precipitating the polymer in a non-solvent, like methanol (B129727), to eliminate any residual monomer. google.com The molecular weight of the polymer can be tailored by adjusting the reaction conditions, with the degree of polymerization for P[VBTEA]PF₆ ranging from 50 to 200, yielding molecular weights between 15,000 and 60,000. google.com

Synthesis of Metal Hexafluorophosphate Complexes Utilizing this compound as Precursor

This compound (NH₄PF₆) is a key reagent in inorganic synthesis, acting as a precursor for the hexafluorophosphate (PF₆⁻) anion. scientificlabs.com The PF₆⁻ ion's large size and poor coordinating ability make it an excellent counter-ion for stabilizing cationic metal complexes.

In the synthesis of cationic iridium(III) and rhodium(III) coordination compounds, this compound is commonly employed in the final step to precipitate the complex from solution. scientificlabs.comtaylorandfrancis.com The synthetic route typically involves reacting a dimeric metal precursor, such as [Ir(ppy)₂Cl]₂ or [Cp*RhCl₂]₂, with a desired ligand. taylorandfrancis.comacs.org This initial reaction is often carried out in solvents like methanol or a methanol/dichloromethane mixture. acs.org

Following the coordination of the ligand to the metal center, an excess of this compound is introduced into the reaction mixture. acs.org This induces an anion exchange, replacing the original chloride counter-ions with hexafluorophosphate anions and causing the desired cationic complex to precipitate. acs.orgnih.gov For example, the reaction of dimeric precursors such as [(p-cymene)RuCl₂]₂, [CpRhCl₂]₂, or [CpIrCl₂]₂ with various ligands in the presence of NH₄PF₆ yields the corresponding cationic hexafluorophosphate salts in good yields. taylorandfrancis.comresearchgate.netias.ac.in

Table 3: Synthesis of Iridium and Rhodium Complexes using NH₄PF₆

Metal Precursor Ligand Type Solvent Outcome Reference
[Ir(N^C)₂Cl]₂ 2,2′-bipyridine derivatives CH₃OH/CH₂Cl₂ Ir(N^C)₂(N^N) acs.org
[CpRhCl₂]₂ N-pyridyl-functionalized aminophosphines Methanol Cationic Rh(III) complex with PF₆⁻ taylorandfrancis.com
[CpIrCl₂]₂ N-pyridyl-functionalized aminophosphines Methanol Cationic Ir(III) complex with PF₆⁻ taylorandfrancis.com

This compound also serves as a precursor in the synthesis of less common inorganic salts, such as aluminum hexafluorophosphate (Al(PF₆)₃). researchgate.netsemanticscholar.orgacs.orgchemrxiv.org One reported method involves the direct reaction of this compound with triethylaluminum (B1256330) (Et₃Al). researchgate.netsemanticscholar.org The resulting Al(PF₆)₃ product can be dissolved in solvents like dimethyl sulfoxide (DMSO) to form highly ionically conductive electrolytes. researchgate.netacs.org Structural analysis of the material crystallized from DMSO revealed the formation of the complex Al(DMSO)₆₃. researchgate.netacs.org The purity of the synthesized electrolyte is typically verified by analytical methods including nuclear magnetic resonance spectroscopy and electrospray ionization mass spectrometry. researchgate.netacs.org

Ruthenium Complexes

This compound is instrumental in the synthesis of a variety of ruthenium(II) complexes, where it is typically used to precipitate the final product as a hexafluorophosphate salt.

One common method involves the reaction of a ruthenium precursor, such as RuCl₃·3H₂O or a pre-formed ruthenium complex, with a desired ligand in a suitable solvent. uark.edu For instance, the synthesis of Ru(bpy)₂(Cl-phen)₂ involves the reaction of Ru(bpy)₂Cl₂ with 5-chloro-1,10-phenanthroline (B167300) (Cl-phen) in water. uark.edu After refluxing, the addition of a saturated aqueous solution of this compound induces the precipitation of the target complex. uark.edu Similarly, heteroleptic bis-bipyridine ruthenium(II) complexes are synthesized by adding this compound to a solution of a ruthenium-phosphine complex and a bipyridine ligand in refluxing chloroform. asianpubs.org

The general procedure often involves dissolving the ruthenium precursor and the ligand in a solvent like ethanol (B145695), ethylene (B1197577) glycol, or a mixture of ethanol and water. uark.edunih.gov The reaction mixture is heated under an inert atmosphere, often leading to a distinct color change. uark.edu Upon cooling, any solid byproducts are filtered off. The addition of a saturated aqueous solution of NH₄PF₆ to the filtrate causes the cationic ruthenium complex to precipitate as its hexafluorophosphate salt. uark.edunih.gov This precipitate can then be collected by filtration, washed with solvents like water and diethyl ether, and dried. uark.edunih.gov

Precursor ComplexLigand(s)SolventProductReference
RuCl₃·3H₂O5-chloro-1,10-phenanthrolineEthylene glycolRu(Cl-phen)₃₂ uark.edu
Ru(bpy)₂Cl₂5-chloro-1,10-phenanthrolineWaterRu(bpy)₂(Cl-phen)₂ uark.edu
trans, cis-[Ru(Me-bpy)(PPh₃)₂Cl₂]4,4'-dimethyl-2,2'-bipyridineChloroform[Ru(Me-bpy)₂(PPh₃)Cl][PF₆] asianpubs.org
Ru(DMSO)₄Cl₂(E,E′)-4,4′-Bisstyryl-2,2′-bipyridineEthanol[Ru((E,E′)-4,4′-Bisstyryl-2,2′-bipyridine)₃][PF₆]₂ nih.gov

Tin (IV) Halide Complexes

This compound plays a key role in the synthesis of tin(IV) fluoride complexes, often through a halide exchange mechanism. When tin(IV) chloride complexes are treated with this compound, the chloride ions can be replaced by fluoride ions originating from the hexafluorophosphate anion. rsc.org

For example, the reaction of tin(IV) bis(acetylacetonate) dichloride with 8-hydroxy-2-methylquinoline in acetonitrile, followed by the addition of aqueous this compound, results in the formation of a tin(IV) fluoride complex. rsc.org A similar halide exchange is observed in the synthesis of tin(IV) fluoride complexes with 5,7-dimethyl-8-quinolinol. taylorandfrancis.com In this case, a solution of 5,7-dimethyl-8-quinolinol in dimethyl sulfoxide is combined with a solution of Sn(acac)₂Cl₂ in acetonitrile, and then a solution of this compound in methanol is added to yield the final product. taylorandfrancis.com

The synthesis of neutral hexacoordinate tin(IV) adducts, such as (DMB)SnX₄ (where DMB is 4,4′-dimethyl-2,2′-bipyridine and X is a halogen), is typically achieved by reacting SnX₄ with DMB in acetonitrile. d-nb.info While this direct synthesis does not always involve this compound, the related fluoride complexes can be accessed through reactions with fluoride sources, a role that PF₆⁻ can play. rsc.org

Tin(IV) PrecursorLigandReagentSolvent SystemProductReference
Sn(acac)₂Cl₂8-hydroxy-2-methylquinolineNH₄PF₆Acetonitrile/WaterTin(IV) fluoride complex rsc.org
Sn(acac)₂Cl₂5,7-dimethyl-8-quinolinolNH₄PF₆DMSO/Acetonitrile/MethanolTin(IV) fluoride complex taylorandfrancis.com

Synthesis of this compound in Specific Solvents

Dimethyl Sulfoxide (DMSO) as a Reaction Solvent

Dimethyl sulfoxide (DMSO) is a versatile solvent for the synthesis of complexes involving this compound, particularly for the preparation of aluminum hexafluorophosphate (Al(PF₆)₃). In one reported synthesis, this compound is first dissolved in anhydrous DMSO. amazonaws.comacs.org This solution then serves as the medium for the reaction with an aluminum precursor. The high polarity of DMSO helps to dissolve the ionic ammonium salt and facilitates the subsequent reaction. amazonaws.comacs.org The use of anhydrous DMSO is crucial as water can interfere with the reaction. amazonaws.comacs.org

Role of Triethylaluminum in Synthesis

Triethylaluminum (Et₃Al) is a key reagent in the synthesis of aluminum hexafluorophosphate from this compound in DMSO. amazonaws.comacs.orgsemanticscholar.org In this process, a solution of triethylaluminum in toluene is slowly added to the stirred solution of this compound in DMSO. amazonaws.comacs.org The reaction between this compound and triethylaluminum produces aluminum hexafluorophosphate, along with gaseous byproducts ethane (B1197151) (C₂H₆) and ammonia (B1221849) (NH₃). amazonaws.com A thorough degassing of the reaction mixture under vacuum is essential to drive the reaction to completion by removing these gaseous products. amazonaws.comacs.org

Recrystallization and Purification Methods

The purification of this compound and its derivatives is critical for their use in applications like electrochemistry, where high purity is demanded. reddit.com Recrystallization is the standard method for purification. reddit.combasinc.com The choice of solvent system for recrystallization depends on the nature of the impurities to be removed. reddit.com

For tetra-n-butylthis compound (TBAHFP), a common supporting electrolyte, recrystallization from an ethanol/water mixture is effective. basinc.comrsc.org The crude product is dissolved in the solvent mixture, and upon slow cooling, pure crystals of TBAHFP form. basinc.com This process can be repeated multiple times to achieve the desired purity. basinc.comrsc.org

In the synthesis of aluminum hexafluorophosphate in DMSO, the product is obtained via recrystallization from the reaction mixture using toluene. amazonaws.com The addition of toluene to the DMSO solution containing the product causes the Al(PF₆)₃ to precipitate as a white powder. amazonaws.com The collected solid is then dried under vacuum to remove any residual toluene. amazonaws.com

For this compound itself, a preparation method involves dissolving the crude product in methanol, followed by vacuum concentration to obtain the mother liquor. guidechem.com Cooling and crystallization of this mother liquor, followed by centrifugation, yields the purified product. guidechem.com

CompoundRecrystallization Solvent(s)Key StepsReference
Tetra-n-butylthis compound (TBAHFP)Ethanol/WaterDissolution in hot solvent, slow cooling to form crystals, washing, and drying. basinc.comrsc.org
Aluminum hexafluorophosphate (Al(PF₆)₃)Toluene/DMSOPrecipitation from DMSO solution by addition of toluene, followed by vacuum drying. amazonaws.com
This compound (NH₄PF₆)MethanolVacuum concentration of methanolic solution, cooling crystallization, and centrifugation. guidechem.com

Advanced Characterization Techniques and Spectroscopic Analysis in Ammonium Hexafluorophosphate Research

Spectroscopic Probes for Ammonium (B1175870) Hexafluorophosphate (B91526) Interactions

Spectroscopy provides a powerful lens through which the molecular dynamics and interactions of ammonium hexafluorophosphate can be observed. Different methods probe specific aspects of the compound, from vibrational and rotational modes to the electronic and nuclear spin environments.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the vibrational modes of the constituent ions in this compound. The FTIR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of the N-H bonds in the ammonium cation and the P-F bonds in the hexafluorophosphate anion.

In studies of materials incorporating the PF₆⁻ anion, its presence is confirmed by strong, characteristic absorption bands. For instance, the asymmetric stretching (ν₃) and symmetric stretching (ν₁) vibrations of the P-F bonds in the octahedral PF₆⁻ anion are readily observable. Research on polymer gel electrolytes has identified these bands, helping to confirm the incorporation of the salt into the polymer matrix. researchgate.net The vibrations associated with the ammonium cation, such as N-H stretching and bending modes, are also present and can be analyzed to understand interactions like hydrogen bonding. In a study on ammonium acetate, N-H stretching was observed in the 3024-3586 cm⁻¹ region, providing a reference for the expected location of these vibrations in similar ammonium salts. chemister.ru

Table 1: Characteristic FTIR Vibrational Bands for Ions in this compound

IonVibrational ModeTypical Wavenumber (cm⁻¹)Reference
PF₆⁻ Asymmetric P-F Stretching~840 chemscene.com
PF₆⁻ Symmetric P-F Stretching~740 chemscene.com
NH₄⁺ N-H Stretching3000 - 3600 chemister.ru
NH₄⁺ N-H Bending1500 - 1560 chemister.ru

Note: The exact positions of NH₄⁺ bands can shift based on the crystalline environment and hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for investigating the local chemical environment, dynamics, and structure of this compound in both solid and solution states. The presence of NMR-active nuclei, including ¹H, ¹⁹F, and ³¹P, allows for a multi-faceted analysis.

Proton (¹H) and Fluorine (¹⁹F) NMR: In the solid state, ¹H and ¹⁹F NMR studies have revealed significant insights into the motional dynamics of the NH₄⁺ and PF₆⁻ ions. At room temperature (298 K), the proton and fluorine second moments are consistent with rapid, randomized reorientations of both the NH₄⁺ and PF₆⁻ ions. researchgate.net As the temperature is lowered, the motions of the PF₆⁻ ions become restricted, while the NH₄⁺ reorientations persist even at 77 K. researchgate.net Spin-lattice relaxation time (T₁) studies show discontinuities at phase transitions, such as the one at 192 K. researchgate.net Below this temperature, complex relaxation behaviors are observed, which have been attributed to spin exchange between protons and fluorine nuclei, modulated by the slower reorientations of the PF₆⁻ ions. researchgate.net

Phosphorus (³¹P) NMR: ³¹P NMR is particularly diagnostic for the hexafluorophosphate anion. Due to the coupling of the phosphorus nucleus with six equivalent fluorine atoms (¹⁹F, spin I = ½), the ³¹P NMR signal for the PF₆⁻ anion characteristically appears as a septet (a seven-line pattern). sigmaaldrich.com This distinct splitting pattern provides unambiguous evidence for the presence and integrity of the octahedral PF₆⁻ ion. The chemical shift of this septet falls within a well-established range for hexafluorophosphates. acs.org

Table 2: Summary of NMR Spectroscopic Data for this compound

NucleusNMR ParameterObservationReference
¹H Second Moment (298 K)~1.8 G²; indicates rapid, randomized reorientation of NH₄⁺ ions. researchgate.net
¹⁹F Second Moment (298 K)~1.9 G²; indicates rapid, randomized reorientation of PF₆⁻ ions. researchgate.net
³¹P Signal MultiplicitySeptet (1:6:15:20:15:6:1 intensity ratio) due to coupling with six equivalent ¹⁹F nuclei. sigmaaldrich.com
¹H, ¹⁹F Relaxation (T₁)Discontinuity at 192 K phase transition; non-exponential relaxation between 87-105 K due to H-F spin exchange. researchgate.net

UV-Visible and UV-Visible-NIR Spectroscopy

UV-Visible and Near-Infrared (NIR) spectroscopy are techniques that probe electronic transitions within a molecule. This compound, being a salt composed of a saturated cation (NH₄⁺) and a hexafluorophosphate anion with no low-energy electronic transitions, does not exhibit significant absorption in the UV-Visible or NIR regions. Therefore, these spectroscopic methods are not typically employed for the direct characterization of the compound itself.

However, the optical transparency of NH₄PF₆ across this spectral range makes it an excellent choice for use as an electrolyte or counterion in studies of other chromophoric or photoactive species. researchwithrutgers.com For example, when studying the UV-Visible absorption spectra of organometallic or coordination complexes, using the PF₆⁻ salt ensures that the counterion does not contribute any interfering absorption bands to the spectrum. researchgate.net

Emission Spectroscopy

Similar to its behavior in UV-Visible absorption spectroscopy, this compound is not inherently luminescent and does not produce an emission spectrum. Its utility in emission spectroscopy lies in its role as a non-emissive counterion for cationic, luminescent metal complexes. biointerfaceresearch.com The choice of a weakly coordinating and spectroscopically inert anion like hexafluorophosphate is crucial for studying the intrinsic photophysical properties of these complexes. researchgate.net

This compound is often used during the synthesis and crystallization of emissive materials, such as iridium(III) and rhodium(III) complexes, to precipitate the desired cationic species from solution. biointerfaceresearch.comresearchgate.net The resulting hexafluorophosphate salt can then be studied via emission spectroscopy to characterize the emissive properties of the cation, which may originate from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC) excited states, without any spectral interference from the PF₆⁻ anion. researchgate.net

Mass Spectrometry (FAB-MS, GC/EI-MS)

Mass spectrometry provides information on the mass-to-charge ratio of ions. The applicability of different mass spectrometry techniques to this compound depends heavily on the compound's physical properties.

GC/EI-MS: Gas Chromatography/Electron Ionization Mass Spectrometry is unsuitable for the analysis of this compound. This technique requires the analyte to be volatile and thermally stable, whereas NH₄PF₆ is a non-volatile inorganic salt that would decompose at the high temperatures required for vaporization.

FAB-MS and ESI-MS: Techniques designed for non-volatile and thermally labile compounds, such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI), are more appropriate. ESI-MS studies on ionic liquids containing the PF₆⁻ anion have shown that under certain conditions, the anion can undergo hydrolysis. This leads to the observation of not only the intact PF₆⁻ anion (m/z 145) but also hydrolysis products such as tetrafluorophosphate (F₄PO⁻) and difluorophosphate (F₂PO₂⁻) anions. researchgate.netchemicalbook.com The formation of these species can be influenced by the presence of water in the sample or solvent. researchgate.net

Furthermore, this compound has been used as a calibration standard for mass spectrometers operating in High Mass Range (HMR) mode. Its clusters can be used to calibrate the m/z axis accurately.

Table 3: Ions Related to this compound Observed in Mass Spectrometry

Ion FormulaMass-to-Charge (m/z)TechniqueNotesReference
PF₆⁻ 145ESI-MSIntact hexafluorophosphate anion. researchgate.net
F₄PO⁻ 107ESI-MSHydrolysis product observed during electrospray. researchgate.net
F₂PO₂⁻ 89ESI-MSFurther hydrolysis product observed during electrospray. researchgate.net
(NH₄)ₓ(PF₆)ₓ₊₁⁻ VariableESI-MSAnionic clusters used for high mass range calibration.

Structural Elucidation and Crystalline Analysis

The determination of the three-dimensional arrangement of atoms and ions in the solid state is accomplished primarily through X-ray diffraction techniques. This compound is known to form colorless cubic crystals. researchgate.net

Studies of various univalent metal hexafluorophosphates (MPF₆) have shown that they often adopt a rock salt (NaCl-type) structure, belonging to the cubic space group Fm3̄m. In these structures, the metal cations and the centers of the octahedral PF₆⁻ anions occupy the positions of Na⁺ and Cl⁻, respectively. A common feature in these crystals is the orientational disorder of the PF₆⁻ anion. For example, in salts of heavier alkali metals, the PF₆⁻ octahedra can exhibit a four-fold orientational disorder. While detailed single-crystal X-ray diffraction data for NH₄PF₆ is not as prevalent as for its alkali metal counterparts, its cubic nature fits within this structural family. researchgate.net The use of this compound in the synthesis of organometallic complexes often yields crystalline materials suitable for X-ray analysis, allowing for detailed structural characterization of the resulting salts. researchgate.net

Table 4: Representative Crystallographic Data for Hexafluorophosphate Salts

CompoundCrystal SystemSpace GroupLattice Parameter (a) / ÅReference
NaPF₆ CubicFm3̄m-
CsPF₆ CubicFm3̄m8.228(5)
NH₃(CH₂)₃NH₃SiF₆ (related)MonoclinicP2₁/ca = 17.34
[4-stilbz·(4-stilbzH⁺)(PF₆⁻)] TriclinicP-1a = 10.8408(11)

Note: Lattice parameters for monoclinic and triclinic systems also include b, c, α, β, and γ, which are omitted for brevity. The table includes related structures to illustrate the types of crystalline analyses performed on hexafluorophosphate-containing materials.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. scispace.com This method is fundamental for determining the three-dimensional atomic arrangement, including unit cell dimensions, bond lengths, bond angles, and space group symmetry. scispace.comusp.org The determination of a crystal structure is achieved by analyzing the diffraction pattern produced when a single crystal is exposed to a focused beam of X-rays. scispace.commdpi.com

In the context of hexafluorophosphate salts, SCXRD studies reveal the architectural stability and phase-transitional behavior of these compounds, which can be influenced by temperature. acs.org Research on materials incorporating this compound utilizes SCXRD to elucidate the precise arrangement of atoms within the crystal lattice. For instance, in the study of salt cocrystals generated from this compound, SCXRD data collection is performed to solve and refine the crystal structure. rsc.org The process typically involves mounting a suitable single crystal on a diffractometer, collecting diffraction data at a controlled temperature, and using specialized software for structure solution and refinement. rsc.orgrsc.org

The crystallographic parameters obtained from such analyses provide definitive proof of a compound's structure. Below is a data table with crystallographic parameters for a representative salt cocrystal involving the hexafluorophosphate anion, derived from a reaction with this compound. rsc.org

Table 1: Example Crystallographic Data for a Hexafluorophosphate-Containing Cocrystal

ParameterValue
Empirical FormulaC26H23F6N2P
Formula Weight508.43
Temperature (K)125.15
Crystal Systemtriclinic
Space GroupP-1
a (Å)10.6906(11)
b (Å)11.0302(11)
c (Å)11.0850(11)
α (°)84.721(5)
β (°)76.416(5)
γ (°)70.095(2)
Volume (ų)1194.6(2)
Z2

Data sourced from a study on salt cocrystals generated using this compound. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com The technique is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays, causing the ejection of core-level electrons. sfr.ca By measuring the kinetic energy of these ejected photoelectrons, their binding energy can be calculated, which is characteristic of each element and its chemical environment. kratos.comfu-berlin.de

XPS is a powerful tool for analyzing materials containing this compound, as it can not only identify the constituent elements (Nitrogen, Phosphorus, Fluorine) but also provide information about their chemical bonding states. wikipedia.org For example, XPS can distinguish between different oxidation states or functional groups on a sample's surface. The analysis begins with a survey spectrum to identify all elements present, followed by high-resolution scans of specific elemental peaks to determine chemical states from small shifts in binding energy. thermofisher.com When combined with ion beam etching, XPS can be used for depth profiling to analyze the composition of buried layers and interfaces. thermofisher.comrsc.org

While specific research findings on this compound using XPS are not detailed in the provided sources, the technique is routinely applied to inorganic compounds to analyze surface chemistry, contamination, and the chemical effects of surface modifications. wikipedia.org

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. azooptics.com It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, generating various signals that contain information about the surface's morphology and composition. azooptics.comyoutube.com The primary signals used for imaging are secondary electrons, which yield detailed images of the surface features.

In research involving this compound, SEM is used to study the morphology of materials where this salt is a component, such as in polymer electrolytes or membranes. For example, SEM analysis has been used to observe changes in the surface morphology of polyvinylidene fluoride (B91410) (PVDF) membranes upon the inclusion of hexafluorophosphate-based ionic liquids. researchgate.net These investigations can reveal details about pore structure, particle distribution, and surface roughness, which are critical to the material's performance. The technique allows for a direct visual assessment of how the addition of hexafluorophosphate salts influences the physical structure of a host material at the micro and nanoscale. youtube.comresearchgate.net

Energy Dispersive X-ray (EDX) Spectroscopy

Energy Dispersive X-ray (EDX) Spectroscopy, also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is most often integrated with a scanning electron microscope (SEM). rsc.org When the electron beam of the SEM strikes the sample, it causes atoms to emit characteristic X-rays. wikipedia.orgnih.gov The EDX detector measures the energy and intensity of these emitted X-rays. Since each element has a unique atomic structure, the energy of the characteristic X-rays is a signature of a particular element. wikipedia.orgoxinst.com

This technique is highly valuable for confirming the elemental composition of materials containing this compound. An EDX analysis can quickly identify the presence of key elements like phosphorus and fluorine on the sample's surface. Furthermore, EDX can be used to create elemental maps, which show the distribution of different elements across the area being imaged by the SEM. oxinst.com This mapping capability is useful for assessing the homogeneity of the this compound distribution within a composite material or for identifying areas of elemental concentration or depletion.

Chromatographic Methods for Analysis of Hexafluorophosphate

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical chemistry technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of ions like hexafluorophosphate (PF₆⁻). Ion chromatography, a form of HPLC, is commonly employed for this purpose. shimadzu.comshimadzu.com

The analysis of the hexafluorophosphate anion is important in various applications, such as in the quality control of electrolyte solutions for lithium-ion batteries, where lithium or this compound is a common salt. shimadzu.comthermofisher.com In a typical method, an aqueous sample containing the hexafluorophosphate ion is injected into the HPLC system. It passes through a column packed with a stationary phase that separates ions based on their interaction with the packing material. A suppressor system is often used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection for the analyte ion. shimadzu.com

Research has demonstrated robust methods for quantifying the PF₆⁻ anion using HPLC with a conductivity detector. researchgate.netresearchgate.net The retention time of the ion is used for identification, while the peak area is used for quantification. Studies have shown excellent linearity and repeatability for this analysis. shimadzu.com

Table 2: Example of Analytical Conditions for Hexafluorophosphate Ion Analysis by HPLC

ParameterCondition
TechniqueSuppressor-type Ion Chromatography
ColumnShim-pack IC-SA2(G) (10 mm L. × 4.6 mm I.D.)
Mobile Phase12 mmol/L Sodium Bicarbonate (NaHCO₃), 0.6 mmol/L Sodium Carbonate (Na₂CO₃)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 μL
DetectionSuppressed Conductivity Detector (CDD-10ASP)

Data sourced from an application note on the analysis of hexafluorophosphate ion. shimadzu.com The retention behavior of the hexafluorophosphate ion has also been studied on various reversed-phase HPLC columns, showing that its interaction with the stationary phase is influenced by the type of organic modifier in the mobile phase, such as acetonitrile (B52724) or methanol (B129727). nih.gov

LC/MS Detection in Negative ESI Mode

Liquid chromatography-mass spectrometry (LC/MS) operated in the negative electrospray ionization (ESI) mode is a powerful technique for the detection and quantification of the hexafluorophosphate anion (PF₆⁻). This method is particularly suited for anionic species, as it facilitates the formation of negatively charged ions in the gas phase, which can then be detected by the mass spectrometer.

Research has employed frontal chromatography with LC/MS detection in negative ESI mode to investigate the adsorption behavior of the hexafluorophosphate anion from this compound solutions. researchgate.net These studies typically involve passing a continuous flow of a solution containing this compound through a high-performance liquid chromatography (HPLC) column. The concentration of the hexafluorophosphate anion that elutes from the column is monitored by the mass spectrometer, allowing for the determination of its adsorption isotherms on various stationary phases. researchgate.net

The negative ESI mode is specifically chosen for its high sensitivity in detecting the intact PF₆⁻ anion. The process involves the generation of a fine spray of droplets from the liquid chromatograph's eluent. As the solvent evaporates, the concentration of the dissolved ions increases, leading to the eventual ejection of gas-phase anions, in this case, PF₆⁻, which are then guided into the mass analyzer.

A representative set of parameters for the LC/MS detection of the hexafluorophosphate anion in negative ESI mode is detailed in the table below.

Table 1: Representative LC/MS Parameters for Hexafluorophosphate Detection in Negative ESI Mode

Parameter Value
Liquid Chromatography
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Mass Spectrometry
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 - 4.5 kV
Nebulizer Pressure 30 - 50 psi
Drying Gas Flow 5 - 10 L/min
Drying Gas Temperature 300 - 350 °C
Fragmentor Voltage 70 - 100 V
Mass Range m/z 50 - 200

Ion-Interaction Chromatography with Chaotropic Additives

Ion-interaction chromatography is a specialized form of liquid chromatography that is particularly effective for the separation of ionic and highly polar analytes. When this compound is used as a mobile phase additive in this technique, it functions as a chaotropic agent, significantly influencing the retention behavior of analytes. akjournals.com

The fundamental principle of chaotropic chromatography involves the addition of a salt, in this case, this compound, to the mobile phase. The hexafluorophosphate anion, being a strong chaotrope, readily adsorbs onto the non-polar stationary phase of a reversed-phase HPLC column. nih.gov This adsorption creates a dynamic, negatively charged surface on the stationary phase. akjournals.com

The ammonium cation (NH₄⁺), as the counter-ion to the hexafluorophosphate, also plays a crucial role. It modulates the formation of the electrical double layer at the surface of the stationary phase. akjournals.com The retention of cationic analytes is then influenced by a combination of electrostatic interactions with the negatively charged surface and ion-pairing with the adsorbed hexafluorophosphate anions. akjournals.comresearchgate.net

Studies have shown that the choice of the counter-ion (e.g., ammonium, sodium, potassium) has a significant impact on the surface potential of the stationary phase, which in turn affects the retention and selectivity of the separation. researchgate.netakjournals.com The ammonium ion, in concert with the hexafluorophosphate anion, allows for the fine-tuning of the chromatographic separation of basic, protonated compounds. akjournals.com

The table below summarizes the key effects and mechanisms of using this compound as a chaotropic additive in ion-interaction chromatography.

Table 2: Effects of this compound in Ion-Interaction Chromatography

Feature Description
Mechanism of Action The hexafluorophosphate anion (PF₆⁻) adsorbs onto the stationary phase, creating a negatively charged surface. The ammonium cation (NH₄⁺) acts as a counter-ion, modulating the electrical double layer.
Analyte Interaction Cationic analytes are retained through a combination of electrostatic attraction to the modified stationary phase and ion-pairing with the adsorbed PF₆⁻ ions.
Role of Hexafluorophosphate As a strong chaotropic anion, it effectively disrupts the hydration shell of analytes, promoting their interaction with the stationary phase.
Role of Ammonium Influences the surface potential of the stationary phase, thereby affecting the retention and selectivity of the separation for different cationic analytes.

| Application | Enhanced separation of basic and protonated organic molecules that exhibit poor retention in traditional reversed-phase chromatography. |

Electrochemical Investigations and Applications of Ammonium Hexafluorophosphate

Electrolyte Systems Incorporating Ammonium (B1175870) Hexafluorophosphate (B91526)

Ammonium hexafluorophosphate has been investigated in diverse electrolyte systems, ranging from those in conventional lithium-ion batteries to novel polymer-based electrolytes. Its properties as a source of the hexafluorophosphate anion (PF₆⁻) and the influence of the ammonium cation (NH₄⁺) contribute to its electrochemical behavior.

While lithium hexafluorophosphate (LiPF₆) is the most common electrolyte salt in commercial lithium-ion batteries, this compound has been studied as an additive to improve performance. unibo.itchemategroup.com The primary function of the electrolyte is to facilitate the transport of lithium ions between the cathode and anode during charging and discharging cycles. ufinebattery.com The addition of NH₄PF₆ to organic carbonate-based electrolytes has been shown to influence the lithium deposition and stripping process, which is a critical factor in the development of high-energy-density lithium metal batteries. unibo.it Research has also explored ammonium-based materials more broadly for energy storage applications, recognizing their potential due to abundance and low cost. researchgate.netrsc.org

The use of NH₄PF₆ can lead to a chemical modification of the solid electrolyte interphase (SEI), a protective layer that forms on the anode surface. This modification, resulting from a direct reaction with lithium, can contribute to better performance in lithium deposition and stripping cycles. unibo.it

Polymer-blend electrolytes (PBEs) offer a promising alternative to liquid electrolytes, providing enhanced safety and flexibility. Blends of natural polymers like chitosan (B1678972) and dextran (B179266) have been investigated as host matrices for electrolyte salts. mdpi.comresearchgate.net Research has demonstrated the successful development of PBEs incorporating this compound with chitosan and dextran. bohrium.com

In these systems, the addition of NH₄PF₆ salt disrupts the hydrogen bonding within the polymer chains, which increases the amorphous nature of the polymer blend. nih.gov This amorphicity is crucial for enhancing ionic conductivity. The interaction between the salt and the functional groups of the polymers facilitates the dissociation of the salt into mobile ions, which are responsible for charge transport. bohrium.com Studies on similar systems using other ammonium salts, like ammonium fluoride (B91410) (NH₄F), have shown that increasing the salt concentration can optimize ionic conductivity to values as high as 1 x 10⁻³ S/cm. nih.gov The electrochemical stability of these PBEs is a key factor for their application in energy devices. For instance, a chitosan:dextran:NH₄PF₆ system was found to be stable up to a voltage of 1.5 V. bohrium.com

A study on a plasticized chitosan:dextran:NH₄PF₆ system yielded the following performance characteristics for a fabricated electrochemical double-layer capacitor (EDLC):

ParameterValue
Electrochemical Stability 1.5 V bohrium.com
Ionic Transference Number (t_ion) 0.957 bohrium.com
Specific Capacitance 102.9 F/g bohrium.com
Internal Resistance 30 Ω bohrium.com
Energy Density 11.6 Wh/kg bohrium.com
Power Density 2741.2 W/kg bohrium.com

This table presents data from a study on a specific plasticized polymer-blend electrolyte system containing Chitosan, Dextran, and this compound, used in an EDLC device. bohrium.com

Non-aqueous polymer gel electrolytes bridge the gap between liquid and solid-state electrolytes, combining the high ionic conductivity of liquids with the mechanical integrity of solids. rsc.org These electrolytes typically consist of a polymer host, a salt, and an organic solvent. mdpi.com

This compound has been successfully used to create highly conductive non-aqueous polymer gel electrolytes based on a polyethylene (B3416737) oxide (PEO) polymer host and propylene (B89431) carbonate (PC) as the solvent. researchgate.net These gels have demonstrated exceptionally high ionic conductivity, reaching values above 10⁻² S/cm at room temperature (25°C), which is comparable to that of liquid electrolytes. researchgate.net

Research has shown that the addition of PEO to a liquid electrolyte of NH₄PF₆ in PC can increase the concentration of free ions by dissociating ion aggregates, particularly at higher salt concentrations (≥0.4M). researchgate.net The conductivity of these gels is influenced by a balance between free ion concentration and viscosity. At low PEO concentrations, the increase in free ions is the dominant factor affecting conductivity, while at higher PEO concentrations, the increased viscosity of the gel plays a more significant role. researchgate.net Even with the addition of up to 8 wt.% PEO, the conductivity of the gel remains in the order of 10⁻² S/cm. researchgate.net

The performance and safety of lithium metal batteries are heavily dependent on the process of lithium deposition (plating) and stripping at the anode. nih.gov Uneven deposition can lead to the formation of dendrites, which can cause short circuits and battery failure. researchgate.net Additives are often used in electrolytes to regulate this process. rsc.org

This compound has been identified as a beneficial additive for regulating lithium deposition and stripping. unibo.it Its presence in the electrolyte contributes to good deposition/stripping performance through the chemical modification of the native solid electrolyte interphase (SEI) via a direct reaction with lithium. unibo.it This reaction can lead to the formation of a more porous lithium morphology. The creation of micrometric pores is attributed to the reaction between lithium and the ammonium cation, which produces hydrogen at the interphase. unibo.it This high-porosity structure increases the surface area of the electrode, which in turn lowers the local current density and can lead to less dendritic lithium deposition, thereby improving the long-term stability of the cell. unibo.it

Electrochemical Characterization Methodologies

To evaluate the performance of electrolytes containing this compound, various electrochemical techniques are employed. These methods provide insights into the electrochemical stability, reaction kinetics, and charge transfer mechanisms within the system.

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the electrochemical properties of a system. It provides information on redox processes, electrochemical stability windows, and the reversibility of reactions. dtic.mil

In the context of this compound electrolytes, CV has been used extensively. For instance, in studies of Li metal anodes, CV is used to analyze the lithium deposition and stripping process. Research has shown that in electrolytes containing NH₄PF₆, the onset of lithium deposition can be shifted to higher potential values, indicating that the salt facilitates the deposition process. unibo.it CV analysis of polymer-blend electrolytes, such as those made with chitosan and dextran containing NH₄PF₆, is used to verify the capacitive behavior of fabricated electrochemical double-layer capacitors (EDLCs) and to determine their specific capacitance. bohrium.com The shape of the CV curve for an EDLC ideally resembles a rectangle, indicating good capacitive performance. researchgate.net The technique is also fundamental in determining the electrochemical stability window of an electrolyte, as was done for a chitosan:dextran:NH₄PF₆ system, which was found to be stable up to 1.5 V. bohrium.com

System StudiedPurpose of CV AnalysisKey Finding
Li Metal in NH₄PF₆-containing electrolyte Study Li deposition/stripping processNH₄PF₆ facilitates Li deposition by shifting the onset potential. unibo.it
Chitosan:Dextran:NH₄PF₆ EDLC Verify capacitive behaviorThe system exhibits characteristics of a capacitor. bohrium.com
Chitosan:Dextran:NH₄PF₆ PBE Determine electrochemical stabilityThe potential window was found to be 1.5 V. bohrium.com

This table summarizes the application and findings of Cyclic Voltammetry (CV) in the characterization of various electrochemical systems incorporating this compound.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the electrical properties of materials and their interfaces. In the context of this compound, EIS is employed to determine key parameters like ionic conductivity and to understand ion transport behavior within an electrolyte system.

Non-aqueous polymer gel electrolytes based on polyethylene oxide (PEO) and this compound have been shown to exhibit high ionic conductivity, often exceeding 10⁻² S/cm at room temperature. researchgate.net EIS measurements are crucial in quantifying this conductivity. The technique involves applying a small AC voltage or current over a range of frequencies and measuring the impedance response. The resulting data, often presented as a Nyquist plot, can reveal the bulk resistance of the electrolyte, which is inversely proportional to its ionic conductivity.

Studies on similar hexafluorophosphate salts, such as sodium hexafluorophosphate (NaPF₆), demonstrate that EIS can also be used to monitor the stability of an electrochemical cell. mdpi.com Changes in the impedance spectra, particularly at elevated temperatures, can indicate degradation of the electrolyte or changes at the electrode-electrolyte interface. mdpi.com For PEO-based systems with NH₄PF₆, the addition of plasticizers like propylene carbonate can increase ionic conductivity, an effect attributed to the dissociation of ion aggregates, which can be monitored and confirmed using EIS in conjunction with spectroscopic methods like FTIR. researchgate.net

The ionic conductivity of an electrolyte system is strongly influenced by both the concentration of charge carriers and their mobility. nih.gov EIS allows researchers to probe these fundamental characteristics, making it an indispensable tool for optimizing the performance of this compound-based electrolytes.

Galvanostatic Charge-Discharge Measurements

Galvanostatic Charge-Discharge (GCD) is a fundamental technique for evaluating the performance of energy storage devices such as batteries and capacitors. science.govakademiabaru.com It involves charging and discharging the device at a constant current while monitoring the voltage as a function of time. youtube.com The shape and duration of the GCD curves provide critical information about the device's specific capacitance, energy density, power density, and coulombic efficiency. nih.govakademiabaru.comnih.gov

In research involving this compound, GCD measurements have been used to characterize Electrochemical Double-Layer Capacitors (EDLCs) fabricated with a plasticized proton-ion conducting polymer blend electrolyte composed of chitosan, dextran, and NH₄PF₆. researchgate.netresearchgate.net The nearly symmetrical triangular shape of the charge and discharge curves for these devices confirms their capacitive behavior and high reversibility. researchgate.netakademiabaru.com

From these GCD analyses, key performance metrics for the NH₄PF₆-based EDLC were determined. researchgate.netresearchgate.net These findings highlight the utility of GCD in providing quantitative data on the practical performance of electrochemical devices utilizing this compound electrolytes.

Table 1: Performance Metrics of an EDLC with a Chitosan:Dextran:NH₄PF₆ Electrolyte

Parameter Value
Specific Capacitance 102.9 F/g
Internal Resistance 30 Ω
Energy Density 11.6 Wh/kg
Power Density 2741.2 W/kg

Data sourced from studies on a fabricated EDLC device. researchgate.netresearchgate.net

Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) is an analytical method used to determine the electrochemical stability window of an electrolyte. nih.gov This window represents the voltage range within which the electrolyte remains stable without undergoing significant decomposition. A wide stability window is crucial for high-voltage energy storage applications. mdpi.com

For a polymer electrolyte system consisting of chitosan, dextran, and this compound, LSV was used to establish its operational voltage range. researchgate.netresearchgate.net The analysis revealed that the electrolyte system begins to decompose at voltages beyond 1.5 V. researchgate.netresearchgate.net This finding establishes the electrochemical stability window for this specific plasticized system as 1.5 V. researchgate.netresearchgate.net This parameter is critical for defining the maximum operating voltage of any device, such as an EDLC, that incorporates this electrolyte, as exceeding this voltage would lead to irreversible degradation and device failure.

Solid Electrolyte Interphase (SEI) Layer Modification

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode in many electrochemical devices, particularly during the initial charging cycles. youtube.com This layer is created by the electrochemical reduction of electrolyte components (salts and solvents). youtube.comrsc.org An ideal SEI is electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing for the transport of charge-carrying ions (e.g., Li⁺, Na⁺, or H⁺). nih.gov The composition and stability of the SEI are critical to the long-term cyclability, efficiency, and safety of the device. rsc.orgrsc.org

While much of the research on SEI formation has focused on lithium- and sodium-ion batteries using salts like LiPF₆ and NaPF₆, the underlying principles involving the hexafluorophosphate anion (PF₆⁻) are relevant. ntnu.nonih.gov The decomposition of the PF₆⁻ anion is known to contribute to the formation of inorganic components in the SEI, such as LiF and various lithium fluorophosphates (LiₓPFy, LiₓPFyO₂). ntnu.no It is plausible that in an this compound-based system, the PF₆⁻ anion would participate in similar reduction reactions at the anode surface.

Modification of the SEI layer is a key strategy for improving battery performance. This can be achieved through the use of electrolyte additives. nih.gov For instance, in aqueous zinc batteries, ammonium fluoride has been successfully used as an additive. ucl.ac.uk It helps to form a stable, ZnF₂-rich SEI layer and an electrostatic shielding layer from the NH₄⁺ cations, which collectively suppress dendrite growth and side reactions. ucl.ac.uk This demonstrates a potential role for the ammonium cation in beneficially modifying the anode interphase, a concept that could be explored in systems utilizing this compound to tailor the properties of the SEI layer.

Electrochemical Double-Layer Capacitors (EDLCs)

Electrochemical Double-Layer Capacitors (EDLCs), a type of supercapacitor, store energy by forming an electrostatic double layer of ions at the interface between a high-surface-area electrode and an electrolyte. mdpi.com They are characterized by high power density, long cycle life, and rapid charge-discharge capabilities. mdpi.comrsc.org

This compound has been successfully incorporated into electrolytes for EDLCs. A notable example is a device fabricated using a polymer blend electrolyte of chitosan and dextran plasticized with glycerol (B35011) and containing NH₄PF₆ as the proton source. researchgate.netresearchgate.net The performance of this EDLC was thoroughly evaluated, demonstrating the viability of NH₄PF₆ in such applications. researchgate.net The device exhibited a specific capacitance of 102.9 F/g, an energy density of 11.6 Wh/kg, and a high power density of 2741.2 W/kg. researchgate.netresearchgate.net

The choice of a hexafluorophosphate salt in non-aqueous EDLCs is often strategic. The PF₆⁻ anion is known to passivate the surface of aluminum, which is the standard current collector, preventing its corrosion at higher potentials. mdpi.com Furthermore, electrolytes based on ammonium salts, such as those found in certain ionic liquids, can offer wide electrochemical stability windows, potentially allowing for higher operating voltages and thus greater energy storage. nih.govrsc.org

Ion-Pairing Agents in Electrochemical Applications

The hexafluorophosphate anion (PF6-), derived from salts like this compound, is utilized as an ion-pairing agent in various electrochemical and analytical techniques. Ion-pairing agents are large, singly charged ions that are added to a mobile phase or electrolyte to form neutral ion pairs with oppositely charged analyte ions. This process alters the analyte's interaction with stationary phases in chromatography or its behavior at electrode surfaces in electrochemistry.

In the context of reversed-phase liquid chromatography, the addition of anionic additives like hexafluorophosphate to the mobile phase can enhance the retention and separation of cationic species. The formation of an ion pair between the cationic analyte and the hexafluorophosphate anion effectively neutralizes the charge of the analyte, making it more hydrophobic and increasing its retention on a nonpolar stationary phase. The extent of ion pair formation is influenced by the nature of the anion, with studies showing a trend where the ion pair formation constants (Kip) follow the order: PF6- > ClO4- > CF3COO- > Cl-. nih.govumn.edu For instance, at a typical mobile phase additive concentration of 20mM, approximately 15% of an analyte may exist as an ion pair with hexafluorophosphate. nih.gov

The principle of ion-pairing is crucial for modulating the retention of ionic analytes and is a widely used strategy for the analysis of acids and bases. cdhfinechemical.com The formation of these ion pairs in the mobile phase is an equilibrium process, and the concentration of the ion-pairing agent can be adjusted to control the retention of the analyte.

While much of the detailed research on hexafluorophosphate as an ion-pairing agent is in the field of chromatography, the fundamental principles of ion association in solution are directly applicable to electrochemical systems. In electrochemistry, the formation of ion pairs can affect the conductivity of the electrolyte, the kinetics of electrode reactions, and the structure of the electrochemical double layer. The presence of bulky ions like hexafluorophosphate can influence the transport properties of electroactive species to the electrode surface.

Table 1: Ion Pair Formation Constants (Kip) for Various Anionic Additives

Anionic Additive Relative Ion Pair Formation Strength Percentage of Analyte as Ion Pair (at 20mM)
Hexafluorophosphate (PF6-) Strongest ~15%
Perchlorate (ClO4-) Strong ~6%
Trifluoroacetate (CF3COO-) Moderate ~3%
Chloride (Cl-) Weak <3%

Data derived from studies on basic pharmaceuticals in buffered acetonitrile-water solutions. nih.govumn.edu

Electrochemistry of Aluminum Hexafluorophosphate

Recent research has explored the synthesis and electrochemical properties of aluminum hexafluorophosphate (Al(PF6)3) as a potential chloride-free electrolyte for rechargeable aluminum batteries. researchgate.netacs.orgresearchgate.netchemrxiv.org Traditionally, the electrochemical deposition of aluminum has been limited to electrolytes containing aluminum halides, which are corrosive. chemrxiv.orgacs.org The development of a non-corrosive aluminum electrolyte is a critical step toward advancing aluminum-ion battery technology.

Aluminum hexafluorophosphate has been synthesized and studied in dimethyl sulfoxide (B87167) (DMSO) as a solvent. researchgate.netacs.orgresearchgate.net A 0.25 M solution of Al(PF6)3 in DMSO exhibits high ionic conductivity. researchgate.netresearchgate.net Structural analysis of the synthesized salt revealed that the aluminum ion is coordinated by six DMSO molecules, forming a [Al(DMSO)6]3+ complex cation, with three PF6- anions in the crystal lattice. researchgate.netacs.orgacs.org

The electrochemical behavior of this electrolyte has been investigated using cyclic voltammetry, which shows peaks corresponding to the deposition and stripping of aluminum, indicating electrochemical activity. researchgate.net However, the process is also accompanied by side reactions, such as the decomposition of the DMSO solvent, which can lead to the formation of aluminum oxide. researchgate.netchemrxiv.org

A key aspect of a rechargeable battery electrolyte is the ability to reversibly plate and strip the metal anode. Studies have demonstrated the reversible deposition and stripping of aluminum from the Al(PF6)3-DMSO electrolyte. researchgate.netacs.orgresearchgate.net The process has been confirmed through various analytical techniques, including scanning electron microscopy and X-ray photoelectron spectroscopy. researchgate.netresearchgate.net

The cyclic voltammogram of the Al(PF6)3 electrolyte on a platinum working electrode displays a reduction peak associated with aluminum deposition and an oxidation peak corresponding to aluminum stripping. researchgate.net Chronopotentiometry experiments, which involve applying a constant current, show a stable overpotential during aluminum deposition on a copper electrode. researchgate.net Despite the demonstration of reversibility, the process can be hampered by side reactions. Quasi-reversible aluminum plating and stripping have been noted, along with the reductive generation of dimethyl sulfide (B99878) from the DMSO solvent. chemrxiv.org

To enhance the performance of the Al(PF6)3 electrolyte, the use of additives has been investigated. The addition of triethylaluminium (Et3Al) has been shown to improve the reversibility of the aluminum deposition-stripping process. researchgate.netchemrxiv.org The presence of Et3Al in the electrolyte leads to a reduction in the overpotential required for aluminum deposition. chemrxiv.org

Furthermore, the surface morphology of the deposited aluminum is significantly different and improved when Et3Al is present in the electrolyte. chemrxiv.org X-ray photoelectron spectroscopy analysis of the aluminum deposits indicates that the addition of Et3Al can alleviate the formation of aluminum fluoride (AlF3), which can form from reactions between the deposited aluminum, aluminum oxide, and impurities in the electrolyte. chemrxiv.org While the pristine electrolyte can lead to the formation of both aluminum oxide and aluminum fluoride on the surface of the deposit, the addition of Et3Al results in a weaker AlF3 signal, suggesting a more favorable deposition process. researchgate.netchemrxiv.org

Table 2: Effect of Triethylaluminium (Et3Al) Additive on Aluminum Deposition

Electrolyte Key Observation Impact on Deposition
0.25M Al(PF6)3 in DMSO Reversible Al deposition-stripping with side reactions. Formation of Al2O3 and AlF3 on the deposit surface.
0.25M Al(PF6)3 in DMSO with Et3Al Improved reversibility and reduced overpotential. Significantly alleviates the formation of AlF3.

Findings are based on electrochemical and surface analysis studies. researchgate.netchemrxiv.org

Advanced Materials and Catalytic Applications of Ammonium Hexafluorophosphate

Ammonium (B1175870) Hexafluorophosphate (B91526) in Material Synthesis

Ammonium hexafluorophosphate is utilized as a precursor and a key reagent in the development of a range of specialized materials, from ionic liquids to advanced polymer electrolytes.

This compound plays a significant role in the synthesis of ionic liquids (ILs), which are salts that are liquid at relatively low temperatures. These compounds are noted for their low vapor pressure, high thermal stability, and high ionic conductivity. The hexafluorophosphate anion ([PF₆]⁻) is a common component of stable, air- and water-tolerant ionic liquids.

The synthesis often involves a metathesis reaction where the anion of another salt is exchanged for the hexafluorophosphate anion. For instance, this compound can be used as an ion-pairing agent to form hexafluorophosphate-based ionic liquids. In one method, after irradiating a sample containing 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([C₈MIM][BF₄]), this compound is added to create a cloudy solution due to the formation of the ionic liquid 1-octyl-3-methylimidazolium hexafluorophosphate ([C₈MIM][PF₆]).

Ionic liquids synthesized using the hexafluorophosphate anion are employed in a variety of applications, including as solvents for organic synthesis and in separation processes.

Table 1: Examples of Ionic Liquids Synthesized Using a Hexafluorophosphate Source

Cation Anion Resulting Ionic Liquid Application Area
1-hexyl-3-methylimidazolium Hexafluorophosphate [HMIM][PF₆] Membrane Technology
Tetrabutylammonium (B224687) Hexafluorophosphate [TBA][PF₆] Electrochemistry
Diethyl imidazolium (B1220033) Hexafluorophosphate [DEIm][PF₆] Catalysis

This table provides examples of ionic liquids where the hexafluorophosphate anion is a key component. The synthesis of such ILs can involve precursors like this compound.

This compound serves as a fluorinating agent in organic synthesis, enabling the introduction of fluorine atoms into organic molecules. The incorporation of fluorine can significantly alter the chemical and physical properties of a compound, leading to enhanced thermal stability, increased lipophilicity, and modified biological activity. The mechanism of action involves the reaction of this compound with a target molecule, resulting in the substitution of other atoms with fluorine. This application is crucial in the pharmaceutical and agrochemical industries, where fluorinated compounds often exhibit improved efficacy.

The utility of this compound extends to the creation of various advanced materials. It is used as a precursor for preparing metal complexes, particularly those involving iridium and rhodium, which have applications in catalysis. Furthermore, it has been investigated for its potential in developing flame-retardant materials for cellulose-based products. The compound is also a starting material for the synthesis of other hexafluorophosphate salts, which are important inorganic fluorides.

This compound is a key component in the formulation of highly conductive non-aqueous polymer gel electrolytes. These materials are significant for applications in electrochemical devices like lithium-ion batteries.

Research has shown that non-aqueous polymer gel electrolytes based on polyethylene (B3416737) oxide (PEO) and this compound can achieve high ionic conductivity, exceeding 10⁻² S/cm at room temperature. The addition of PEO to a liquid electrolyte of this compound in propylene (B89431) carbonate (PC) increases the concentration of free ions by dissociating ion aggregates, which is particularly effective at higher salt concentrations (≥0.4M).

Table 2: Conductivity of PEO-NH₄PF₆ Polymer Gel Electrolytes

NH₄PF₆ Concentration in PC PEO (wt.%) Conductivity (S/cm) at 25°C
0.5 M ~1 > 10⁻³
1.0 M ~1 > 10⁻²
1.0 M 5 ~10⁻²

Data synthesized from research on PEO-based polymer gel electrolytes containing this compound. The study highlights that while viscosity increases with higher PEO concentration, the conductivity remains high due to the dissociation of ion aggregates.

The interplay between free ion concentration and viscosity governs the conductivity of these gel electrolytes. At low PEO concentrations, the increase in free ions dominates, while at higher concentrations, the increased viscosity becomes a more significant factor. These electrolytes combine the high ionic conductivity of liquid electrolytes with the mechanical stability of solid polymers, making them promising for safer and more flexible energy storage devices.

Catalytic Roles of this compound

Beyond its role in material synthesis, this compound also functions as a catalyst or co-catalyst in specific chemical reactions.

This compound is reported to catalyze ion-type polymerization reactions. In this role, it facilitates the formation of polymers by initiating or propagating the polymerization process through ionic intermediates.

Additionally, it is used in the synthesis of organometallic complexes that are themselves catalysts. For example, its presence during the reaction of metal precursors with specific ligands yields cationic complexes with the hexafluorophosphate anion, which can then be employed in various catalytic applications. This indirect catalytic role is crucial for creating specialized catalysts for reactions such as isomerization and hydrogen production.

Fluorine-Containing Reagent for Film Introduction

This compound is utilized as a fluorine-containing reagent for the introduction of fluorine into films. guidechem.com This process leverages the compound's ability to act as a fluorine source, enabling the modification of film surfaces and bulk properties. The incorporation of fluorine can enhance various characteristics of the material, such as thermal stability, chemical resistance, and optical properties.

Polymer-Supported Iridium Isomerization Catalysts

In the field of catalysis, this compound plays a role in the synthesis of cationic iridium complexes, which are precursors to polymer-supported catalysts. These catalysts are employed for the stereoselective isomerization of double bonds in various organic molecules. The reaction of dimeric iridium precursors with appropriate ligands in the presence of this compound facilitates the formation of the desired cationic catalyst. This method allows for the creation of heterogeneous catalysts that offer advantages in terms of separation and reusability.

Research on Perovskite Quantum Dots and Optoelectronic Applications

Recent research has highlighted the significant role of this compound in advancing the performance of all-inorganic cesium lead halide (CsPbX₃) perovskite quantum dots (QDs), which are promising materials for next-generation optoelectronic applications. researchgate.net However, these QDs often suffer from surface defects that impair their photoluminescence and environmental stability. researchgate.net

Defect Passivation in Perovskite Quantum Dots

A low-cost, post-synthetic treatment using this compound has been shown to effectively passivate surface defects on CsPbBr₃ quantum dots. researchgate.net The mechanism involves the direct addition of NH₄PF₆ to the colloidal QD solution. researchgate.net The interaction between the lead ions (Pb²⁺) on the QD surface and the hexafluorophosphate ions (PF₆⁻), coupled with the chemical similarities between PF₆⁻ and halides, leads to the formation of a Br-rich organic-inorganic hybrid passivation layer. researchgate.net This passivation effectively neutralizes defects such as halide vacancies that act as non-radiative recombination centers. researchgate.netbwise.kr

Enhancement of Photoluminescence and Environmental Stability

The passivation of surface defects via this compound treatment leads to a significant improvement in the optical properties and stability of CsPbBr₃ QDs. researchgate.net By mitigating defect-related quenching pathways, the photoluminescence quantum yield (PLQY) of the QDs is substantially enhanced. researchgate.net Furthermore, the protective passivation layer improves the colloidal and long-term environmental stability of the quantum dots, which is a critical challenge for their practical application. researchgate.netmagtech.com.cn

Table 1: Effect of NH₄PF₆ Treatment on Perovskite QD Properties

Property Before Treatment After NH₄PF₆ Treatment
Surface State High density of defects (e.g., halide vacancies) Passivated surface with Br-rich hybrid layer researchgate.net
Photoluminescence Inferior PL due to non-radiative recombination researchgate.net Robust and enhanced PL emission researchgate.net
Stability Poor environmental and colloidal stability researchgate.net Improved long-term stability researchgate.net

Application in White Light-Emitting Diodes (WLEDs)

The enhanced photoluminescence and stability of this compound-treated CsPbBr₃ quantum dots make them highly suitable for use in white light-emitting diodes (WLEDs). researchgate.net These improved QDs can be integrated into WLED devices, serving as efficient color converters. researchgate.net The robust performance of the treated QDs helps in achieving WLEDs with high luminous efficiency and operational stability, paving the way for their use in advanced solid-state lighting and display technologies. researchgate.netresearchgate.net

Bio-related Research: Hydrogen Bonding Interactions

This compound is also utilized in bio-related research to study molecular interactions, particularly hydrogen bonding. sciencelink.netwwu.edunih.gov The ammonium cation (NH₄⁺) can act as a hydrogen bond donor, while the fluorine atoms on the hexafluorophosphate anion (PF₆⁻) can act as acceptors. This characteristic allows researchers to use the compound as a probe in supramolecular chemistry to understand the binding preferences and conformational changes in complex host-guest systems, such as pyrazole-based hexa-host receptors. These studies provide fundamental insights into the nature of non-covalent interactions that govern the structure and function of biological molecules.

Cation-Induced Isolation of Unusual Conformers

This compound plays a significant role in supramolecular chemistry, particularly in the study of host-guest interactions and the conformational behavior of complex receptor molecules. Research has demonstrated its ability to induce and stabilize unusual conformations in specifically designed host molecules through non-covalent interactions.

A notable study involves the use of a pyrazole-based hexapodal receptor, a large molecule with six "arms" extending from a central benzene (B151609) platform. appflameretardant.com This receptor is designed to bind ions and small molecules within its cavity. The pyrazole (B372694) groups in the receptor's arms can act as hydrogen bond acceptors for the ammonium cation (NH₄⁺) and as chelators for metal ions. appflameretardant.com

When this hexapodal receptor is introduced to this compound, a 1:1 binding event occurs, driven by hydrogen bonding between the ammonium cation and the receptor. appflameretardant.comtaifengfr.com This interaction forces the receptor to adopt an unusual "aabaab" conformation that would otherwise not be favored. appflameretardant.com This demonstrates that the binding of the this compound salt can overcome the steric gearing of the host molecule to lock it into a specific, less common arrangement. appflameretardant.comtaifengfr.com

Further research has shown that other cations can induce different conformational changes in the same receptor. appflameretardant.com For instance, the introduction of copper (II) ions leads to the isolation of an "aaaaab" conformer, a result of both coordination bonds and hydrogen bonding. appflameretardant.com Meanwhile, cadmium (II) ions cause the receptor to adopt an "aaabbb" conformation, guided solely by coordination bonds. appflameretardant.com These findings highlight the versatility of the hexapodal receptor and underscore the specific role of the cation, such as the ammonium from this compound, in directing the final supramolecular architecture. appflameretardant.com

Table 1: Cation-Induced Conformers of a Hexapodal Receptor

Cation Source Inducing Cation Resulting Conformer Primary Interaction Type
This compound NH₄⁺ aabaab Hydrogen Bonding
Copper (II) source Cu²⁺ aaaaab Coordination & Hydrogen Bonding
Cadmium (II) source Cd²⁺ aaabbb Coordination Bond

Flame Retardant Materials

A comprehensive review of scientific literature reveals a significant lack of detailed research and data specifically identifying this compound (NH₄PF₆) as a primary or synergistic agent in flame retardant materials.

The prominent phosphorus-based flame retardant in industrial and academic research is Ammonium Polyphosphate (APP) , a different chemical compound. researchgate.netmdpi.comnih.govresearchgate.net APP functions through an intumescent mechanism; upon heating, it decomposes to phosphoric acid and ammonia (B1221849). nih.gov The phosphoric acid promotes the formation of a stable, insulating carbonaceous char on the surface of the material, while the ammonia acts as a blowing agent to swell the char, creating a protective barrier. nih.govresearchgate.net This mechanism is well-documented for polymers like polyolefins, polyurethanes, and in intumescent coatings. nih.govresearchgate.netnih.gov

While there are isolated mentions of "this compound" in contexts related to flame retardancy, these appear to be either references to its use in synthesizing other compounds or lack the detailed scientific validation and mechanistic studies that are available for Ammonium Polyphosphate. chemicalbook.com Adhering strictly to scientifically accurate and verifiable information, a detailed section on the application of this compound as a flame retardant cannot be provided due to the absence of substantive research on the topic.

Theoretical and Computational Studies of Ammonium Hexafluorophosphate Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules and their interactions. nih.gov These calculations are based on the principles of quantum mechanics and can predict various molecular properties, including geometries, energies, and spectroscopic parameters. nih.govnih.gov

Density Functional Theory (DFT) has become a prominent computational method for electronic structure calculations in chemistry. uni-stuttgart.de It is based on the principle that the energy of an electronic system can be determined from its electron probability density. uni-stuttgart.de DFT offers a favorable balance between computational accuracy and cost, making it suitable for studying complex systems. uni-stuttgart.de

In the context of hexafluorophosphate (B91526) systems, DFT calculations are used to investigate geometries, energies, and reaction mechanisms. nih.gov Various functionals, such as B3LYP and M06-2X, are employed in conjunction with specific basis sets (e.g., 6-311+G(d,p)) to optimize geometries and determine energetics. rsc.orgrsc.org For instance, DFT has been used to study the interaction of the hexafluorophosphate (PF6⁻) anion with different cations and solvent molecules. rsc.orgcdnsciencepub.com In one study, the B3LYP/6-311++G(d,p) level of theory was used to examine the coordination of Li⁺ and PF6⁻ with nonaqueous electrolytes. cdnsciencepub.com The total electronic energy obtained from DFT calculations is a key component in calculating the free energy change (ΔG) for reaction intermediates. rsc.org

Quantum chemical calculations are instrumental in predicting the most stable conformations of anionic complexes involving the hexafluorophosphate ion. researchgate.net DFT studies have shown that the PF6⁻ anion typically exhibits an ideal octahedral geometry. rsc.org When interacting with other molecules, such as cations or ligands, the PF6⁻ anion can form distinct complex structures.

For example, in complexes with dodecabenzylbambus researchgate.neturil, the PF6⁻ anion is incorporated within the ligand's cavity, bound by hydrogen bonds between the fluorine atoms of the anion and the methine hydrogen atoms of the ligand. researchgate.net Similarly, in ion pairs with 1-alkyl-3-methylimidazolium cations, the ground state conformers show noncovalent interactions between the hydrogen atoms of the cation and two fluorine atoms of the PF6⁻ anion. rsc.org These computational predictions help elucidate the specific binding modes and structural arrangements that govern the formation of these complex species.

A crucial aspect of computational studies is the quantification of interaction energies within anionic complexes. These energies determine the stability and strength of the binding between the hexafluorophosphate anion and its surrounding chemical environment. Methods like threshold collision-induced dissociation, complemented by electronic structure calculations, are used to determine bond dissociation energies (BDEs). rsc.orgrsc.org

DFT calculations have been employed to compute the interaction energies in various hexafluorophosphate complexes. For instance, the interaction energy for a dodecabenzylbambus researchgate.neturil–F⁻ complex was calculated to be -427.8 kJ mol⁻¹, confirming the formation of a stable species. researchgate.net Studies on 1-alkyl-3-methylimidazolium hexafluorophosphate clusters have benchmarked different levels of theory (B3LYP, B3LYP-GD3BJ, and M06-2X) against experimentally measured BDEs to understand the nature and strength of cation-anion interactions. rsc.orgrsc.org

Table 1: Theoretical and Experimental Bond Dissociation Energies (BDEs) for [2Cₙmim:PF₆]⁺ Clusters
CationExperimental BDE (kJ/mol)B3LYP Calculated BDE (kJ/mol)M06-2X Calculated BDE (kJ/mol)
[C₂mim]⁺110.9 ± 5.6105.1116.3
[C₄mim]⁺112.5 ± 5.7107.4118.8
[C₆mim]⁺112.8 ± 6.2108.0119.8
[C₈mim]⁺113.8 ± 6.1107.5120.0

Data sourced from studies on 1-alkyl-3-methylimidazolium hexafluorophosphate clusters, providing insight into the cation-anion interaction energies relevant to hexafluorophosphate systems. rsc.org

Modeling of Retention Mechanisms in Chromatography

Computational models are valuable for understanding the retention mechanisms of analytes in chromatographic systems, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov These models help to explain how mobile phase additives like ammonium (B1175870) hexafluorophosphate influence the separation process.

Ammonium hexafluorophosphate is known to act as a chaotropic agent when added to the mobile phase in RP-HPLC. researchgate.net Chaotropic ions are effective at disrupting the structure of water and can significantly alter the retention of analytes. researchgate.net The addition of chaotropic salts like hexafluorophosphate can increase the retention of oppositely charged (cationic) analytes. researchgate.net

The retention mechanism is understood through the adsorption of the chaotropic anion onto the nonpolar stationary phase. researchgate.netnih.gov The accumulation of PF6⁻ ions on the surface of the reversed-phase material creates an electrostatic component, forming an electrical double layer that influences the interaction of protonated basic analytes with the stationary phase. nih.govakjournals.com The strength of this effect follows the Hofmeister series, where ions with a more pronounced chaotropic effect lead to longer analyte retention. researchgate.net The order of increasing retention influence for several anions is: H₂PO₄⁻ < CF₃COO⁻ < ClO₄⁻ < PF₆⁻. researchgate.net

The type of organic modifier in the mobile phase also plays a crucial role. Significant retention of hexafluorophosphate is observed in acetonitrile-water eluents, which is attributed to multilayer adsorption of acetonitrile (B52724) on the stationary phase surface and strong dispersive interactions with the PF6⁻ ions. nih.gov In contrast, methanol (B129727) tends to cause a steady decrease in PF6⁻ adsorption as its concentration increases. researchgate.net

Table 2: Hofmeister Series and Chaotropic Effect in HPLC
IonRelative Chaotropic EffectInfluence on Retention of Cationic Analytes
H₂PO₄⁻WeakLeast Increase
CF₃COO⁻ModerateModerate Increase
ClO₄⁻StrongStrong Increase
PF₆⁻Very StrongGreatest Increase

This table illustrates the relative ability of different anions to increase retention in chaotropic chromatography, consistent with the Hofmeister series. researchgate.net

Computational Insights into Electrochemical Processes

Computational modeling provides critical insights into the complex electrochemical processes involving hexafluorophosphate ions, particularly in energy storage systems like dual-ion batteries (DIBs). researchgate.net In these systems, anions such as PF6⁻ reversibly intercalate into a graphite (B72142) cathode during charging. researchgate.net

Computational studies, often complementing in-situ experimental techniques like X-ray diffraction, help to elucidate the structural and dynamic aspects of this intercalation process. researchgate.net Models can predict the changes in the gallery height between graphite layers as PF6⁻ anions are inserted. For example, calculations have shown that upon initial intercalation, stage-2 graphite intercalation compounds (GICs) are formed, which then convert to a stage-1 structure as the cathode becomes fully charged. researchgate.net These simulations can also reveal the extent of solvent co-intercalation, where solvent molecules move along with the anion into the graphite structure. researchgate.net Such computational insights are vital for understanding the mechanisms that govern the performance, efficiency, and stability of electrochemical devices that utilize hexafluorophosphate-based electrolytes. researchgate.net

Electrostatic Shielding Effects

Theoretical and computational studies provide significant insights into the electrostatic shielding effects within this compound (NH₄PF₆). The concept of electrostatic shielding in this context refers to the way the electron cloud of the hexafluorophosphate anion (PF₆⁻) modulates its interaction with surrounding species, particularly cations like ammonium (NH₄⁺). The highly symmetric octahedral geometry of the PF₆⁻ anion, with a central phosphorus atom surrounded by six electronegative fluorine atoms, is key to this effect. wikipedia.org

Computational models, particularly those based on Density Functional Theory (DFT), have been employed to understand the electronic structure and resulting electrostatic potential of the PF₆⁻ anion. These studies reveal that the high electronegativity of the fluorine atoms draws electron density away from the central phosphorus atom, creating a fluorine-rich, negatively charged outer surface. This effectively shields the phosphorus atom from direct electrostatic interactions with neighboring ions or solvent molecules.

The shielding effect is a primary reason why PF₆⁻ is classified as a non-coordinating anion. wikipedia.org Its large size and the delocalization of the negative charge across the six fluorine atoms result in a low charge density on the anion's surface. This leads to weak electrostatic interactions with cations, which has been a subject of computational investigation in various systems. For instance, studies on polymer electrolytes containing PF₆⁻ have computationally shown that the interactions between the anion and the polymer's C-H groups are weak.

Research on organometallic salts containing the hexafluorophosphate anion has further elucidated the nature of these shielded interactions through both X-ray crystallography and computational analysis. These studies have examined charge-assisted hydrogen bonds of the C−H···F type, which are weak intermolecular interactions. The stability and structure of these crystalline materials are influenced by a network of these weak bonds, a direct consequence of the electrostatic field generated by the shielded anion.

Molecular Dynamics (MD) simulations of systems containing hexafluorophosphate salts also implicitly account for electrostatic shielding. In these simulations, the force fields are parameterized to reproduce the compound's bulk properties, which are themselves a result of the underlying intermolecular forces. The successful application of MD to simulate electrolytes containing PF₆⁻ for applications like redox-flow batteries underscores the accuracy of the electrostatic models used, which inherently capture the shielded nature of the ion's interactions.

The following table summarizes key findings from theoretical studies that highlight the electrostatic characteristics of the hexafluorophosphate anion, which are central to its shielding properties.

Computational MethodSystem StudiedKey Findings Relevant to Electrostatic Shielding
Density Functional Theory (DFT)Perovskite Solar Cells with NH₄PF₆ modifierThe PF₆⁻ anion's fluorine-rich surface can suppress organic cation vacancies through hydrogen bonding or electrostatic interactions. rsc.org
Density Functional Theory (DFT)Organometallic Hexafluorophosphate SaltsCharge-assisted C−H···F interactions play a significant role in crystal architecture, indicating weak but influential electrostatic fields. acs.org
Molecular Dynamics (MD)Non-Aqueous Redox-Flow Batteries with PF₆⁻ electrolyteLong-range electrostatic interactions are modeled to simulate the behavior of the electrolyte, implicitly accounting for the shielded nature of the PF₆⁻ anion.

These computational approaches consistently demonstrate that the electrostatic influence of the hexafluorophosphate anion is characterized by weak, diffuse interactions rather than strong, localized ones. This is a direct outcome of the effective shielding of the central phosphorus atom by the surrounding fluorine atoms, a defining feature of the compound's chemical behavior.

Environmental Impact and Safety Considerations in Ammonium Hexafluorophosphate Research

Adsorption Behavior of Hexafluorophosphate (B91526) in Chromatographic Systems

The hexafluorophosphate anion (PF₆⁻), a component of ammonium (B1175870) hexafluorophosphate, exhibits distinct adsorption characteristics in high-performance liquid chromatography (HPLC) systems. Its retention behavior is significantly influenced by the composition of the mobile phase, particularly the type and concentration of the organic modifier. nih.govnih.gov

In reversed-phase HPLC, the adsorption of hexafluorophosphate has been studied using different mobile phases, such as acetonitrile (B52724)/water and methanol (B129727)/water mixtures. nih.govresearchgate.netresearchgate.net Research has shown that in acetonitrile/water eluents, an initial increase in acetonitrile content from 0% to 15% leads to increased adsorption of the hexafluorophosphate anion. nih.govresearchgate.netresearchgate.net However, a further increase in the acetonitrile concentration results in an exponential decrease in its adsorption. nih.govresearchgate.netresearchgate.net This behavior is attributed to the multilayer-type adsorption of acetonitrile on the reversed-phase surface, which facilitates strong dispersive interactions with the hexafluorophosphate ions. nih.gov In contrast, when methanol is used as the organic modifier, there is a consistent decrease in hexafluorophosphate adsorption as the methanol concentration in the mobile phase increases. nih.gov

The significant retention of the hexafluorophosphate anion in acetonitrile-water mobile phases is a key factor in its application in ion-pair chromatography. nih.gov This accumulation on the surface of the stationary phase introduces an electrostatic component that can be used to selectively adjust the retention of ionic analytes. nih.govresearchgate.net

Interactive Data Table: Effect of Organic Modifier on Hexafluorophosphate Adsorption

Organic ModifierConcentration RangeEffect on PF₆⁻ Adsorption
Acetonitrile0% to 15%Increased adsorption nih.govresearchgate.netresearchgate.net
Acetonitrile>15%Exponential decrease in adsorption nih.govresearchgate.netresearchgate.net
MethanolIncreasing concentrationSteady decrease in adsorption nih.gov

Effects of Hexafluorophosphate on Soil Chemistry and Enzymatic Activity

The introduction of ammonium hexafluorophosphate into soil can lead to notable changes in soil chemistry and impact the activity of crucial soil enzymes.

Studies conducted on sandy soil have demonstrated that the application of this compound results in an increased fluoride (B91410) content. fluorideresearch.orgresearchgate.net The research distinguished between two forms of fluoride: a soluble form (extracted with calcium chloride) and a form potentially available to plants (extracted with perchloric acid). The results indicated an increase in both forms, with a more pronounced increase in the potentially available fluoride. fluorideresearch.orgresearchgate.net The application of phosphate (B84403) fertilizers is a known anthropogenic source of fluoride in agricultural soils. nih.gov The mobility and solubility of fluoride in soil are complex and are influenced by factors such as soil pH and the presence of other ions like aluminum. koreascience.kr

The enzymatic activity within soil is a sensitive indicator of environmental disturbances. researchgate.net Research has shown that this compound can significantly affect the activity of several key soil enzymes. fluorideresearch.orgresearchgate.net

A study on the effects of various hexafluorophosphate salts, including this compound, on sandy soil revealed an inhibitory effect on dehydrogenases, acid phosphatase, and o-diphenol oxidase. fluorideresearch.orgresearchgate.net In contrast, the activity of alkaline phosphatase was stimulated by the presence of these compounds. fluorideresearch.orgresearchgate.net A negative correlation was observed between the fluoride content in the soil and the activity of dehydrogenases, acid phosphatase, and o-diphenol oxidase. Conversely, a positive correlation was found between fluoride content and alkaline phosphatase activity. fluorideresearch.orgresearchgate.net

Interactive Data Table: Effect of this compound on Soil Enzyme Activity

EnzymeObserved EffectCorrelation with Fluoride Content
DehydrogenasesInhibition fluorideresearch.orgresearchgate.netNegative fluorideresearch.orgresearchgate.net
Acid PhosphataseInhibition fluorideresearch.orgresearchgate.netNegative fluorideresearch.orgresearchgate.net
Alkaline PhosphataseStimulation fluorideresearch.orgresearchgate.netPositive fluorideresearch.orgresearchgate.net
O-diphenol OxidaseInhibition fluorideresearch.orgresearchgate.netNegative fluorideresearch.orgresearchgate.net

Environmental Stability of Perovskite Materials with this compound Treatment

Perovskite solar cells are a promising photovoltaic technology, but their long-term stability, particularly in the presence of moisture and oxygen, remains a significant challenge. mit.edubohrium.com Research has explored the use of various compounds to passivate defects on the surface of perovskite films and enhance their environmental stability. researchgate.net

While direct studies on this compound are limited, research into related compounds like tetrabutylammonium (B224687) hexafluorophosphate (TBAH) highlights the role of the hexafluorophosphate anion in improving the stability of perovskite materials. researchgate.net Post-treatment of perovskite films with TBAH has been shown to effectively passivate lead-ion defects on the top surface. researchgate.net The long alkyl chains in the tetrabutylammonium cation can also help to prevent water from damaging the perovskite layer. researchgate.net This surface passivation leads to a reduction in non-radiative recombination losses, thereby improving both the efficiency and the stability of the perovskite solar cells. researchgate.net Devices treated with TBAH have been observed to retain a significantly higher percentage of their initial power conversion efficiency after prolonged exposure to ambient air conditions. researchgate.net

Considerations for Handling and Storage in Research Environments

This compound is classified as a hazardous substance and requires careful handling and storage to ensure safety in a research environment. scbt.comfishersci.comapolloscientific.co.uk It is a corrosive solid that can cause severe skin burns and serious eye damage. fishersci.comapolloscientific.co.ukchemicalbook.com

Handling:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or fumes. apolloscientific.co.ukcoleparmer.comaksci.com

Safe Practices: Avoid generating dust when handling the solid. scbt.comapolloscientific.co.uk Do not eat, drink, or smoke in areas where the chemical is used. apolloscientific.co.ukaksci.com Hands should be washed thoroughly after handling. apolloscientific.co.ukaksci.com

Storage:

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area. apolloscientific.co.ukcoleparmer.com The container should be protected from physical damage. apolloscientific.co.uk

Incompatible Materials: Keep away from incompatible substances such as strong oxidizing agents and strong acids. fishersci.com It should also be stored away from moisture, as it is hygroscopic. scbt.com

Segregation: Store in a designated corrosives area, segregated from other chemicals. fishersci.comcoleparmer.com

Spills and Disposal:

Spills: In the event of a spill, the area should be evacuated. Spills should be cleaned up immediately using dry methods to avoid generating dust. scbt.comapolloscientific.co.uk The spilled material should be collected in a suitable, labeled container for disposal. scbt.comapolloscientific.co.uk Water should not be used for cleanup in a way that it enters drains. scbt.comchemicalbook.com

Disposal: this compound and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations. scbt.com

First Aid:

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. chemicalbook.comcoleparmer.com

Eye Contact: If the substance gets into the eyes, immediately flush with running water for at least 15 minutes, holding the eyelids open. apolloscientific.co.ukchemicalbook.com

Inhalation: If inhaled, move the person to fresh air. chemicalbook.comcoleparmer.com

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. chemicalbook.comcoleparmer.com In all cases of exposure, immediate medical attention is required. chemicalbook.comcoleparmer.com

Q & A

Q. What are the optimal methods for synthesizing and purifying ammonium hexafluorophosphate?

this compound is typically synthesized by reacting ammonium chloride (NH₄Cl) with hexafluorophosphoric acid (HPF₆) in aqueous or organic solvents. The reaction produces NH₄PF₆, which crystallizes as white, hygroscopic crystals. Purification involves recrystallization from acetone or ethanol to achieve ≥98% purity, as confirmed by elemental analysis and IR spectroscopy . Critical parameters include maintaining anhydrous conditions (due to hydrolysis risks in acidic environments) and controlling reaction stoichiometry to avoid residual reactants .

Q. How does the solubility of NH₄PF₆ in polar solvents impact experimental design?

NH₄PF₆ exhibits high solubility in water (74.8 g/100 mL at 20°C) and polar organic solvents like methanol and acetone, making it suitable for homogeneous reaction systems. However, its hygroscopic nature requires storage in desiccators. In electrochemical studies, solvent choice (e.g., acetonitrile vs. dichloromethane) affects ionic conductivity due to varying dissociation efficiencies . Researchers must pre-dry solvents and monitor moisture levels to prevent hydrolysis to HF and NH₄F .

Q. What are the key stability considerations for NH₄PF₆ under thermal or acidic conditions?

NH₄PF₆ decomposes at temperatures >198°C without melting, releasing toxic HF and phosphorus oxides. In strong acids, hydrolysis generates NH₄⁺ and PF₆⁻, with PF₆⁻ further degrading to HF. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for characterizing decomposition pathways. Storage at ambient temperature in inert, airtight containers is critical to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity levels of NH₄PF₆?

Purity assays often vary due to differences in analytical methods. For example:

  • IR spectroscopy verifies identity via P-F stretching bands (740–850 cm⁻¹) .
  • Elemental analysis confirms stoichiometry (e.g., 69.93% F, 19.00% P) .
  • ICP-MS detects trace metals (≤250 ppm), critical for catalysis studies .
    Standardizing protocols (e.g., using Karl Fischer titration for moisture content) minimizes variability. Discrepancies may arise from incomplete crystallization or solvent residues .

Q. What experimental strategies mitigate risks when using NH₄PF₆ in organometallic synthesis?

NH₄PF₆ is widely used as a non-coordinating counterion in catalysts (e.g., rhodium or iridium complexes). Key strategies include:

  • Inert atmosphere handling (glovebox/Schlenk techniques) to prevent oxidation.
  • Stoichiometric control to avoid excess PF₆⁻, which can destabilize metal centers.
  • Post-synthesis purification via column chromatography to remove ionic byproducts .
    Studies report enhanced catalytic activity in ionic liquids when NH₄PF₆ is paired with tetraalkylammonium salts .

Q. How can thermal decomposition products of NH₄PF₆ be safely analyzed?

Controlled pyrolysis coupled with gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., HF, PH₃). Safety protocols mandate using HF-resistant equipment (Teflon-lined reactors) and real-time gas sensors. Neutralization traps (e.g., calcium carbonate) are required to capture acidic emissions .

Q. What are the gaps in ecological toxicity data for NH₄PF₆, and how can they be addressed?

Current SDS documents lack ecotoxicological data (e.g., LC₅₀, biodegradability). Researchers should conduct:

  • Acute toxicity assays using Daphnia magna or algae.
  • Soil mobility studies to assess PF₆⁻ persistence.
    Preliminary data suggest PF₆⁻ is relatively inert, but long-term bioaccumulation risks remain unstudied .

Methodological Recommendations

  • Characterization : Use XRD for crystal structure validation and NMR (³¹P, ¹⁹F) for solution-phase behavior .
  • Safety : Implement HF-specific first-aid measures (calcium gluconate gel for dermal exposure) and fume hoods for handling .
  • Applications : Explore NH₄PF₆ in battery electrolytes or as a flame retardant, leveraging its high thermal stability .

For further validation, cross-reference with peer-reviewed studies on analogous hexafluorophosphates (e.g., LiPF₆) to infer unreported properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.